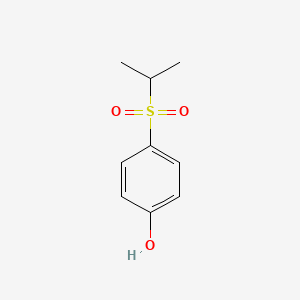
4-(异丙基磺酰)苯酚
描述
“4-(Isopropylsulfonyl)phenol” is a versatile chemical compound used in various scientific research applications. Its unique properties make it valuable for drug synthesis, organic transformations, and material science studies. It is also known as 4-(Propan-2-ylsulfonyl)phenol .
Synthesis Analysis
Phenols can be synthesized through several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . A mild, green, and highly efficient protocol was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol .Molecular Structure Analysis
Phenolic compounds can be described as compounds that contain a phenol moiety. Phenol itself is a benzene ring that is substituted with a hydroxyl group .Chemical Reactions Analysis
Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . An indirect electrochemical protocol for the electroanalytical detection of phenols has been presented .Physical And Chemical Properties Analysis
The chemical structure of phenols has consequences for their physical properties, such as values of melting and boiling points, solubility in water, pKa, and Log P .科学研究应用
Hydrogenation of Lignin-Derived Phenol
4-(Isopropylsulfonyl)phenol can be used in the hydrogenation of lignin-derived phenol to KA oil, a mixture of cyclohexanone (K) and cyclohexanol (A). This process is attractive yet challenging in the sustainable upgrading of biomass derivatives under mild conditions . The catalyst used for this process, Pt/NiO@MIL-101, achieves catalytic phenol hydrogenation to KA oils of tunable K/A ratios and good reusability under room temperature and atmospheric hydrogen pressure .
Synthesis of Polymers Containing a Sulfonic Group
4-(Isopropylsulfonyl)phenol can be used in the synthesis of polymers containing a sulfonic group. These polymers, known as polysulfones, are a class of condensation heterochain polymers containing sulfonic groups (‒SO 2 –) in the main chain . Aromatic polysulfones, which are the most widely practically applied, show high thermal resistance and strength properties in a wide range of temperatures .
Drug Synthesis
4-(Isopropylsulfonyl)phenol is a versatile chemical compound used in various scientific research applications, including drug synthesis. Its unique properties make it valuable for creating new pharmaceutical compounds.
Organic Transformations
4-(Isopropylsulfonyl)phenol can also be used in organic transformations. Its unique chemical structure allows it to participate in a variety of reactions, making it a valuable tool in the field of organic chemistry.
Material Science Studies
In material science, 4-(Isopropylsulfonyl)phenol can be used in the study of new materials. Its unique properties can influence the characteristics of the materials it is incorporated into, leading to the development of novel materials with improved properties.
High-Performance Polymers
4-(Isopropylsulfonyl)phenol can be used in the synthesis of high-performance polymers . These polymers are developed for application in conditions of high operating temperatures, high mechanical loading, aggressive chemical media, and high-energy radiation .
作用机制
Target of Action
Phenol, a related compound, is known to be a potent proteolytic agent . It is active against a wide range of micro-organisms including some fungi and viruses .
Mode of Action
Phenol, in concentrations of 5% to 7%, dissolves tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect
Biochemical Pathways
Phenolic compounds are known to be involved in the shikimate pathway for the biosynthesis of phenolic acids . They also play a role in the biosynthesis of flavonoids and anthocyanins . Phenolic compounds are secondary metabolites of plants and their biosynthesis is usually linked with metabolic pathways of primary metabolites such as sugars or amino acids .
Pharmacokinetics
Polyphenols, a class of compounds that includes phenol, are known to have low oral bioavailability as they are extensively metabolized by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . The bioavailability and pharmacodynamic action of the polyphenol and its metabolites are dependent on the interaction between the transporter proteins, metabolic enzymes, gut microbiota, host factors, source, and properties of the polyphenol .
Result of Action
Phenolic compounds are known to have numerous biological effects . They are associated with lower prevalence of chronic ailments, such as diabetes, cardiovascular diseases, and cancer .
Action Environment
It is known that the phenylpropanoid biosynthetic pathway, which produces phenolic compounds, is activated under abiotic stress conditions (drought, heavy metal, salinity, high/low temperature, and ultraviolet radiations) resulting in accumulation of various phenolic compounds .
安全和危害
未来方向
属性
IUPAC Name |
4-propan-2-ylsulfonylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-7(2)13(11,12)9-5-3-8(10)4-6-9/h3-7,10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEFHWAPVJSBBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





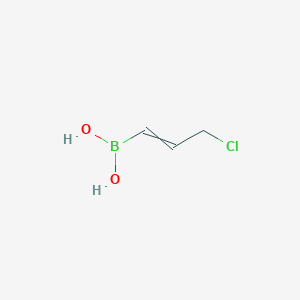
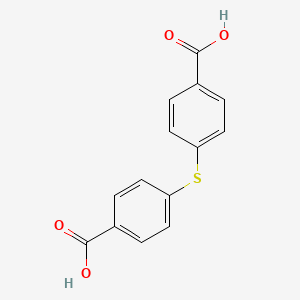

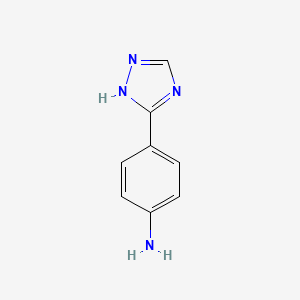
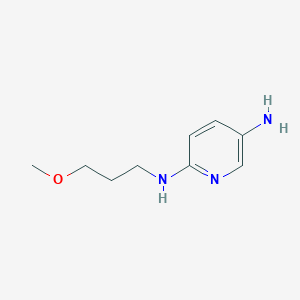
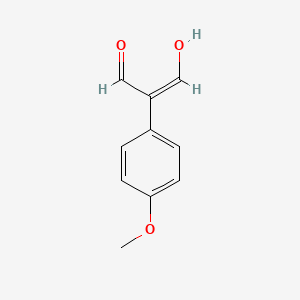
![(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis(dicyclohexylphosphino)ferrocene](/img/structure/B3141959.png)
![4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone](/img/structure/B3141962.png)
![1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine](/img/structure/B3141971.png)
![9-Aminomethyl-1-methyl-3,6-diaza-tricyclo[4.3.1.1*3,8*]undecan-9-ol](/img/structure/B3141977.png)

